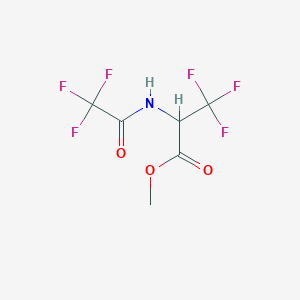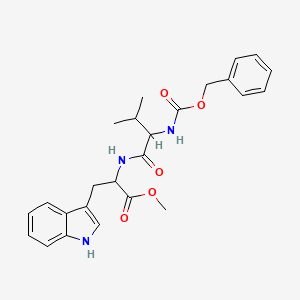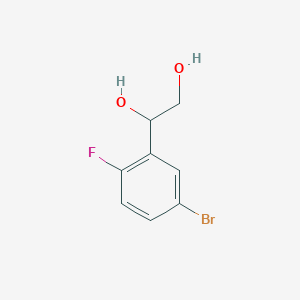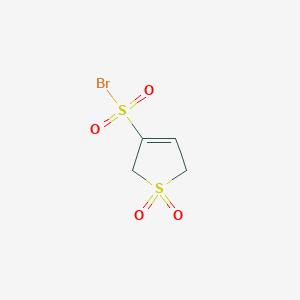
3-Thiophenesulfonyl bromide, 2,5-dihydro-, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Thiophenesulfonyl bromide, 2,5-dihydro-, 1,1-dioxide is a chemical compound known for its unique structure and reactivity It features a thiophene ring, which is a five-membered ring containing one sulfur atom, and a sulfonyl bromide group The compound is characterized by the presence of a sulfonyl group (SO₂) attached to the thiophene ring, with bromine as a substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenesulfonyl bromide, 2,5-dihydro-, 1,1-dioxide typically involves the bromination of 3-thiophenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. A common method involves the use of bromine or a brominating agent in the presence of a suitable solvent, such as dichloromethane, at low temperatures to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, concentration, and reaction time. This ensures consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions
3-Thiophenesulfonyl bromide, 2,5-dihydro-, 1,1-dioxide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation Reactions: The thiophene ring can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfones: Formed from oxidation reactions.
Sulfides: Formed from reduction reactions.
科学的研究の応用
3-Thiophenesulfonyl bromide, 2,5-dihydro-, 1,1-dioxide has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 3-Thiophenesulfonyl bromide, 2,5-dihydro-, 1,1-dioxide involves its reactivity with nucleophiles. The bromine atom is a good leaving group, making the compound highly reactive in substitution reactions. The sulfonyl group can participate in various chemical transformations, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used.
類似化合物との比較
Similar Compounds
3-Thiophenesulfonyl chloride, 2,5-dihydro-, 1,1-dioxide: Similar structure but with a chlorine atom instead of bromine.
3-Thiophenesulfonyl fluoride, 2,5-dihydro-, 1,1-dioxide: Similar structure but with a fluorine atom instead of bromine.
3-Thiophenesulfonyl iodide, 2,5-dihydro-, 1,1-dioxide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
3-Thiophenesulfonyl bromide, 2,5-dihydro-, 1,1-dioxide is unique due to its specific reactivity profile. The bromine atom provides a balance between reactivity and stability, making it suitable for a wide range of chemical transformations. Compared to its chloride and fluoride analogs, the bromide derivative offers distinct advantages in terms of reaction conditions and product yields.
特性
CAS番号 |
112161-62-3 |
|---|---|
分子式 |
C4H5BrO4S2 |
分子量 |
261.1 g/mol |
IUPAC名 |
1,1-dioxo-2,5-dihydrothiophene-3-sulfonyl bromide |
InChI |
InChI=1S/C4H5BrO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h1H,2-3H2 |
InChIキー |
IWEGZJKKBTXIQZ-UHFFFAOYSA-N |
正規SMILES |
C1C=C(CS1(=O)=O)S(=O)(=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1h-Indol-6-amine,4-[(1-methylethyl)sulfonyl]-](/img/structure/B12112678.png)


![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;trihydrochloride](/img/structure/B12112689.png)
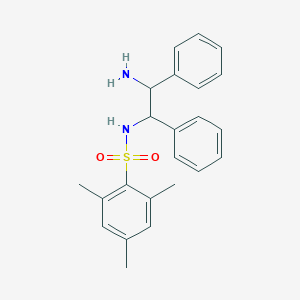

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methanamine](/img/structure/B12112705.png)
![1-[2-(2,5-dichlorophenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12112716.png)

